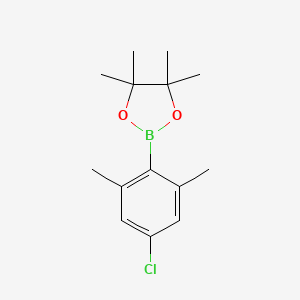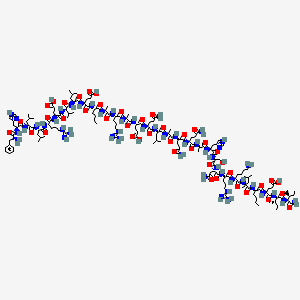
MAPKK2 (1-16) (human, mouse, rat)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MAPKK2 (1-16) (human, mouse, rat): is a peptide fragment derived from the Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAPKK2) protein. This compound plays a crucial role in various cellular processes, including signal transduction pathways that regulate cell growth, differentiation, and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAPKK2 (1-16) typically involves solid-phase peptide synthesis (SPPS). This method uses automated synthesizers to sequentially add amino acids to a growing peptide chain, anchored to a solid resin. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of MAPKK2 (1-16) follows similar principles as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to increase yield and purity, as well as implementing quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
MAPKK2 (1-16) can undergo various chemical reactions, including:
Oxidation: : Conversion of specific amino acids to their oxidized forms.
Reduction: : Reduction of disulfide bonds to free thiols.
Substitution: : Replacement of amino acids with other functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: : Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: : Various reagents depending on the specific substitution desired.
Major Products Formed
Oxidation: : Oxidized amino acids such as cysteine to cystine.
Reduction: : Reduced disulfide bonds.
Substitution: : Modified peptide sequences with different functional groups.
Scientific Research Applications
MAPKK2 (1-16) is widely used in scientific research due to its role in cellular signaling pathways. It is employed in studies related to:
Chemistry: : Investigating peptide interactions and stability.
Biology: : Understanding signal transduction mechanisms.
Medicine: : Exploring potential therapeutic targets for diseases such as cancer and inflammation.
Industry: : Developing diagnostic tools and biotechnological applications.
Mechanism of Action
MAPKK2 (1-16) exerts its effects by interacting with specific molecular targets and pathways. It is involved in the p38 mitogen-activated protein kinase (p38MAPK) pathway, which regulates various cellular responses to stress and inflammation. The compound modulates the activity of RNA-binding proteins, influencing transcript stability and gene expression.
Comparison with Similar Compounds
MAPKK2 (1-16) is unique in its specific amino acid sequence and its role in the p38MAPK pathway. Similar compounds include other MAPK pathway components such as MAPKAPK2 (MK2) and various MAPKs (e.g., ERK, JNK). These compounds share similarities in their involvement in cellular signaling but differ in their specific functions and targets.
Properties
IUPAC Name |
(2S)-1-[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H144N24O19S/c1-15-45(10)62(74(118)99-56(40-60(84)107)78(122)105-35-22-28-59(105)79(123)124)101-75(119)63(48(13)106)102-70(114)54(38-42(4)5)96-65(109)47(12)92-71(115)57-26-20-34-104(57)77(121)55(39-43(6)7)98-73(117)61(44(8)9)100-72(116)58-27-21-33-103(58)76(120)52(23-16-17-30-82)95-68(112)51(25-19-32-90-81(87)88)94-67(111)50(24-18-31-89-80(85)86)93-64(108)46(11)91-69(113)53(37-41(2)3)97-66(110)49(83)29-36-125-14/h41-59,61-63,106H,15-40,82-83H2,1-14H3,(H2,84,107)(H,91,113)(H,92,115)(H,93,108)(H,94,111)(H,95,112)(H,96,109)(H,97,110)(H,98,117)(H,99,118)(H,100,116)(H,101,119)(H,102,114)(H,123,124)(H4,85,86,89)(H4,87,88,90)/t45-,46-,47-,48+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,61-,62-,63-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKXCGNCPWHOBT-PYEFZQCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H144N24O19S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1790.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-Methoxy-3-(methylthio)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1495285.png)


![5-[3-carboxy-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B1495307.png)
![8-Bromo-N-(furan-2-ylmethyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1495310.png)








